Methyl 6-chloro-5-formylnicotinate
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Overview
Description
Methyl 6-chloro-5-formylnicotinate is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of nicotinic acid, featuring a chloro group at the 6-position and a formyl group at the 5-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-5-formylnicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of methyl nicotinate followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a formylating agent like formic acid or formic anhydride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Methyl 6-chloro-5-carboxynicotinate.
Reduction: Methyl 6-chloro-5-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-5-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-formylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Methyl 6-chloro-5-formylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
Methyl 6-chloronicotinate: Lacks the formyl group, limiting its applications in formylation reactions.
Methyl 5-formylnicotinate: Lacks the chloro group, affecting its reactivity in substitution reactions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in the synthesis of complex molecules. Ongoing research continues to explore its potential in developing new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
methyl 6-chloro-5-formylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(4-11)7(9)10-3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCPWQJJUXARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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